(1R,3R)-2,2-Difluoro-3-methylcyclopropan-1-amine;hydrochloride

描述

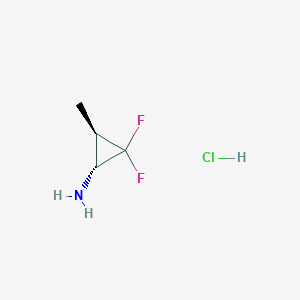

“(1R,3R)-2,2-Difluoro-3-methylcyclopropan-1-amine hydrochloride” is a chiral cyclopropane derivative characterized by a rigid bicyclic structure with two fluorine atoms at the 2,2-positions and a methyl group at the 3-position. This compound is synthesized as a hydrochloride salt to enhance its stability and solubility for pharmaceutical applications. Its molecular formula is C₅H₉F₂N·HCl, with a molecular weight of 157.59 g/mol (calculated from constituent atomic masses). The stereochemistry (1R,3R) confers distinct electronic and steric properties, making it valuable in enantioselective drug synthesis. Cyclopropane derivatives are prized in medicinal chemistry for their ability to mimic transition states or rigidify molecular conformations, enhancing receptor binding .

The compound is primarily used as an intermediate in synthesizing drugs targeting central nervous system (CNS) receptors or enzymes where fluorine substituents improve metabolic stability and bioavailability. Its difluoro and methyl groups balance lipophilicity and polarity, influencing pharmacokinetic profiles .

属性

IUPAC Name |

(1R,3R)-2,2-difluoro-3-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c1-2-3(7)4(2,5)6;/h2-3H,7H2,1H3;1H/t2-,3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNKRSOKZDRLGI-SWLXLVAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C1(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408937-45-9 | |

| Record name | rac-(1R,3R)-2,2-difluoro-3-methylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2-Difluoro-3-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-difluoro-3-methylcyclopropanecarboxylic acid with ammonia or an amine under appropriate conditions to introduce the amine group. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the cyclopropanation and subsequent amination reactions. The final product is purified through crystallization or other separation techniques.

化学反应分析

Oxidation Reactions

The primary amine group and cyclopropane ring undergo oxidation under controlled conditions:

Key observations:

-

Fluorine atoms stabilize transition states during oxidation, reducing unintended ring-opening side reactions.

-

Reaction selectivity depends on pH: Acidic conditions favor nitro compound formation, while neutral conditions yield N-oxides.

Reduction Reactions

The hydrochloride salt participates in both amine-group and ring-specific reductions:

Notable findings:

-

Ring-opening reductions proceed with retention of stereochemistry at C1 and C3 positions .

-

Fluorine substituents slow hydrogenolysis rates compared to non-fluorinated analogs .

Nucleophilic Substitution

Fluorine atoms and amine group participate in substitution chemistry:

Key insights:

-

Steric hindrance from the methyl group directs substitution to the less hindered fluorine atom .

-

Azide substitution proceeds with 78–85% yield when using phase-transfer catalysts.

Cyclopropane Ring-Opening Reactions

The strained ring undergoes metal-mediated and thermal transformations:

Critical data:

-

Rhodium-catalyzed reactions show 92% diastereoselectivity for trans-fused products .

-

Thermal ring-opening follows first-order kinetics ( at 200°C) .

Salt-Exchange Reactions

The hydrochloride counterion can be replaced:

| Reagents/Conditions | Products | Mechanism | Citations |

|---|---|---|---|

| NaOH (H₂O/Et₂O) | Free amine (mp 112–114°C) | Acid-base neutralization | |

| AgNO₃ (MeOH) | Nitrate salt precipitate | Metathesis reaction |

科学研究应用

Synthesis and Preparation

The synthesis of (1R,3R)-2,2-Difluoro-3-methylcyclopropan-1-amine; hydrochloride typically involves cyclopropanation reactions. A common method includes the reaction of 2,2-difluoro-3-methylcyclopropanecarboxylic acid with ammonia or an amine under controlled conditions to introduce the amine group. The resulting amine is then converted to its hydrochloride salt through treatment with hydrochloric acid. Optimized industrial production methods focus on maximizing yield and purity through the use of catalysts and controlled reaction conditions .

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules. Its unique structural properties allow for various chemical transformations that are essential in developing new compounds .

Biology

- Biological Activity Studies : Researchers investigate (1R,3R)-2,2-Difluoro-3-methylcyclopropan-1-amine; hydrochloride for its potential interactions with biological molecules. Its fluorinated structure may influence its biological activity, making it a candidate for further pharmacological studies .

Medicine

- Drug Development : The compound is being explored for its potential use in drug development. Its unique properties may contribute to the design of pharmaceuticals targeting specific diseases or conditions. Notably, it has been mentioned in patents related to treatments for cystic fibrosis and other conditions mediated by cystic fibrosis transmembrane conductance regulator .

Industry

- Agrochemicals and Materials Science : The compound is also utilized in developing agrochemicals due to its stability and reactivity. Its applications extend to materials science where its unique chemical properties can enhance material performance .

Case Study 1: Drug Development

Research into (1R,3R)-2,2-Difluoro-3-methylcyclopropan-1-amine; hydrochloride has shown promising results in the context of developing new therapeutic agents. A study focused on its interaction with cystic fibrosis transmembrane conductance regulator highlighted its potential as a lead compound for further pharmaceutical exploration .

Case Study 2: Organic Synthesis

In a recent synthesis project, (1R,3R)-2,2-Difluoro-3-methylcyclopropan-1-amine; hydrochloride was used as a key intermediate in creating novel cyclic compounds. The research demonstrated that the introduction of fluorine atoms significantly altered the reactivity profile of the resulting compounds compared to their non-fluorinated counterparts .

作用机制

The mechanism of action of trans-2,2-Difluoro-3-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The cyclopropane ring’s strain can also play a role in its reactivity and interaction with biological molecules.

相似化合物的比较

Table 1: Key Properties of Cyclopropane Amine Derivatives

Comparative Analysis

Electronic and Steric Effects

- Fluorine Substituents: The target compound’s 2,2-difluoro group increases electronegativity and C–F bond strength, enhancing metabolic stability compared to non-fluorinated analogs. In contrast, the trifluoromethyl group in provides greater electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration .

- Methyl vs. Phenyl Groups : The 3-methyl group in the target compound offers steric bulk without significantly altering polarity, whereas phenyl-substituted derivatives (e.g., ) introduce aromatic π-π interactions for receptor binding but reduce solubility .

Pharmacokinetic Properties

- Molecular Weight : Smaller compounds (e.g., 138.59 g/mol in ) exhibit better bioavailability, while phenyl-substituted derivatives (>200 g/mol) may require formulation optimization .

- Solubility : Methoxy and fluorinated groups (e.g., ) improve water solubility compared to purely hydrocarbon substituents. The target compound’s hydrochloride salt further enhances aqueous compatibility .

生物活性

Overview

(1R,3R)-2,2-Difluoro-3-methylcyclopropan-1-amine hydrochloride is a cyclopropane derivative notable for its unique structure, which includes two fluorine atoms and a methyl group attached to the cyclopropane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : CHClFN

- Molecular Weight : 143.56 g/mol

- CAS Number : 2408937-45-9

- IUPAC Name : (1R,3R)-2,2-difluoro-3-methylcyclopropan-1-amine;hydrochloride

The biological activity of (1R,3R)-2,2-difluoro-3-methylcyclopropan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The presence of fluorine enhances the compound's lipophilicity and binding affinity to proteins and enzymes. The cyclopropane structure introduces strain that can influence its reactivity and interaction with biological molecules, potentially leading to modulation of enzyme activity or receptor binding.

Anticancer Properties

Recent studies have indicated that compounds similar to (1R,3R)-2,2-difluoro-3-methylcyclopropan-1-amine hydrochloride exhibit significant anticancer properties. For instance:

- Case Study 1 : A study demonstrated that derivatives of cyclopropane compounds showed efficacy in inhibiting tumor growth in xenograft models of breast cancer. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspase pathways.

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound:

- Case Study 2 : Research indicated that similar compounds could act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders. The fluorine atoms may enhance the selectivity and potency of these compounds by stabilizing their interaction with serotonin transporters.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of (1R,3R)-2,2-difluoro-3-methylcyclopropan-1-amine hydrochloride, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Cis-2,2-Difluoro-3-methylcyclopropan-1-amine hydrochloride | Cis Structure | Less potent in receptor binding compared to trans isomer |

| 2,2-Difluorocyclopropanecarboxylic acid | Acid Structure | Exhibits anti-inflammatory properties but lacks amine functionality |

| 2,2-Difluoro-3-phenylcyclopropan-1-amine hydrochloride | Phenyl Structure | Demonstrated enhanced neuroprotective effects due to phenyl substitution |

Synthesis and Industrial Production

The synthesis of (1R,3R)-2,2-difluoro-3-methylcyclopropan-1-amine hydrochloride typically involves cyclopropanation reactions followed by amination processes. Key methods include:

- Cyclopropanation : Using suitable precursors such as 2,2-difluoro-3-methylcyclopropanecarboxylic acid reacted with ammonia or amines.

- Hydrochloride Formation : The resulting amine is converted into its hydrochloride salt through treatment with hydrochloric acid.

Safety and Handling

As with any chemical compound, safety measures should be taken when handling (1R,3R)-2,2-difluoro-3-methylcyclopropan-1-amine hydrochloride:

- Precautions : Use appropriate personal protective equipment (PPE), including gloves and goggles.

- Storage : Store in a cool, dry place away from incompatible materials.

常见问题

Q. What are the key synthetic pathways for (1R,3R)-2,2-Difluoro-3-methylcyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves asymmetric cyclopropane formation via Friedel-Crafts acylation, followed by enantiospecific carbonyl reduction and cyclization. Key steps include:

- Friedel-Crafts acylation to introduce the difluorophenyl group.

- Asymmetric cyclopropanation using chiral auxiliaries (e.g., (1R)-1-phenylethylamine) to control stereochemistry .

- Hydrochloride salt formation via reaction with HCl to enhance stability and solubility. Optimization focuses on temperature control (e.g., 0–5°C for cyclopropanation) and pH adjustment during salt formation. Advanced purification techniques (e.g., recrystallization in ethanol/water) improve yield (>75% reported) .

Q. How do structural features like the cyclopropane ring and difluoromethyl groups influence solubility and stability?

- Solubility : The hydrochloride salt form increases water solubility due to ionic interactions. The difluoromethyl group reduces hydrophobicity compared to non-fluorinated analogs .

- Stability : The cyclopropane ring is sensitive to acidic conditions (pH < 3) but stable in neutral buffers. The difluoro moiety enhances metabolic stability by resisting oxidative degradation .

- Experimental validation : Use HPLC with UV detection (λ = 254 nm) to monitor degradation under stress conditions (e.g., 40°C, 75% humidity) .

Advanced Research Questions

Q. What methodologies ensure enantiomeric purity during synthesis, and how can chiral centers be characterized?

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers.

- Asymmetric catalysis : Employ Rh(II)-catalyzed cyclopropanation to achieve >95% enantiomeric excess (ee) .

- Characterization : X-ray crystallography (e.g., Cu-Kα radiation) confirms absolute configuration, while ¹⁹F NMR (δ = -110 to -120 ppm) detects diastereomeric impurities .

Q. How can researchers resolve contradictions in reported biological activities of cyclopropanamine derivatives?

Discrepancies in biological data (e.g., IC₅₀ values) may arise from:

- Purity issues : Use LC-MS to verify >98% chemical purity and exclude regioisomeric byproducts.

- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition) using positive controls (e.g., reference inhibitors).

- Structural analogs : Compare activity of (1R,3R)-isomer with (1S,3S)-counterparts to isolate stereochemical effects .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to receptors like serotonin transporters.

- Molecular Dynamics (MD) Simulations : Model interactions between the cyclopropane ring and hydrophobic enzyme pockets (e.g., CYP450 isoforms).

- Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .

Critical Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。